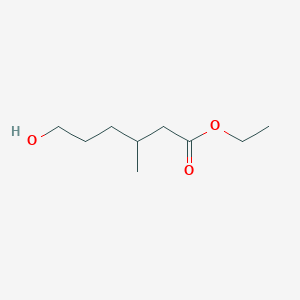![molecular formula C17H16FN5O B12278060 3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)
3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the formation of the triazolopyridazine core followed by the introduction of the cyclopropyl and 4-fluorophenyl groups. Common synthetic routes include cyclization reactions and nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyridazines .
科学的研究の応用
3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to modulate cellular signaling .
類似化合物との比較
Similar Compounds
Similar compounds include other triazolopyridazines and related heterocyclic compounds, such as:
- 1,2,4-triazolo[3,4-b]thiadiazines
- 1,2,4-triazolo[4,3-a]pyrazines
- 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines .
Uniqueness
3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its specific structural features, such as the cyclopropyl and 4-fluorophenyl groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
特性
分子式 |
C17H16FN5O |
|---|---|
分子量 |
325.34 g/mol |
IUPAC名 |
3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c18-13-5-1-11(2-6-13)9-10-19-17(24)14-7-8-15-20-21-16(12-3-4-12)23(15)22-14/h1-2,5-8,12H,3-4,9-10H2,(H,19,24) |
InChIキー |
HIYNWHZXAPVRKD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NCCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


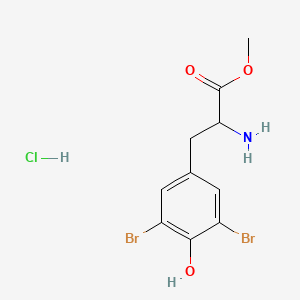
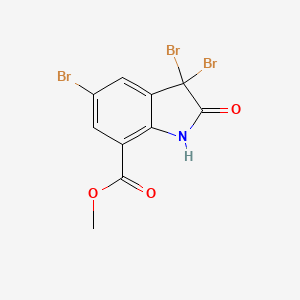
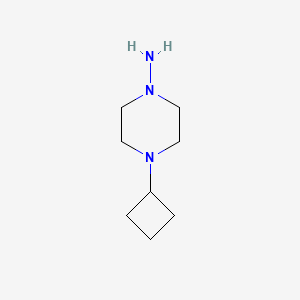
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)

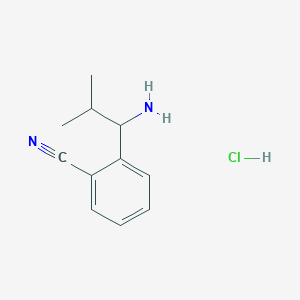
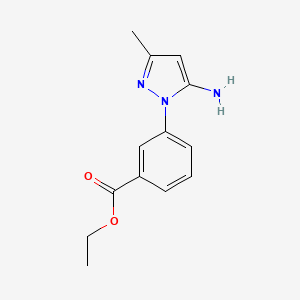

![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)

